2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol
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Overview
Description
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol is a complex organic compound known for its diverse biological activities. It belongs to the class of flavonoids, which are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol involves multiple steps, starting with the formation of the chromen-3-yl core. This is typically achieved through a cyclization reaction involving a phenolic compound and an aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, utilizing plant cell cultures or microbial fermentation to produce the desired flavonoid. These methods are preferred due to their sustainability and ability to produce high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
Major products formed from these reactions include quinones, dihydro derivatives, and various substituted flavonoids, each with unique biological activities .
Scientific Research Applications
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and preventing oxidative damage to cells. It also modulates various signaling pathways, including the inhibition of protein kinases and the induction of apoptosis in cancer cells. The molecular targets include enzymes involved in oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Myricetin: Exhibits similar biological activities but with different potency and specificity.
Uniqueness
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. This makes it particularly effective in various biological applications .
Properties
IUPAC Name |
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKDYHXWXNUKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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